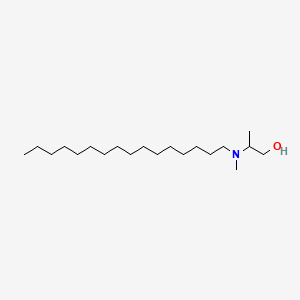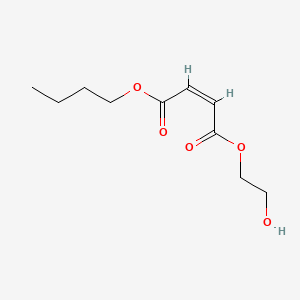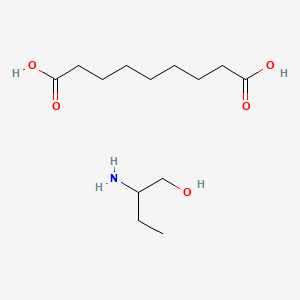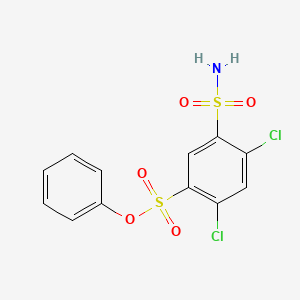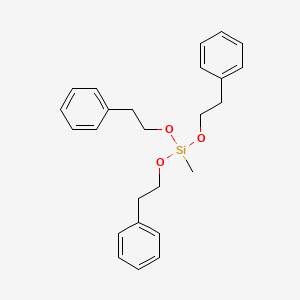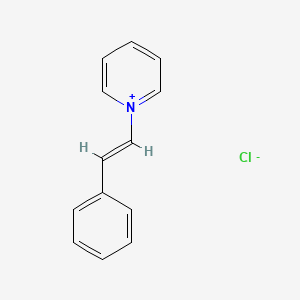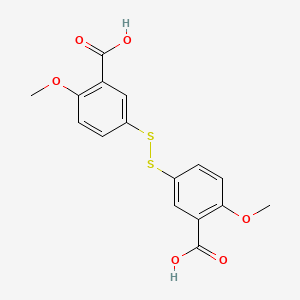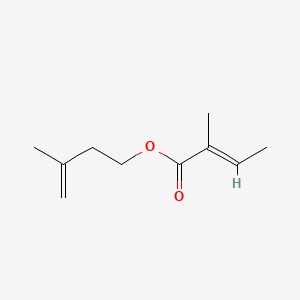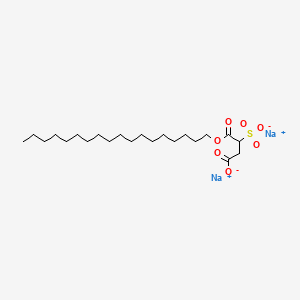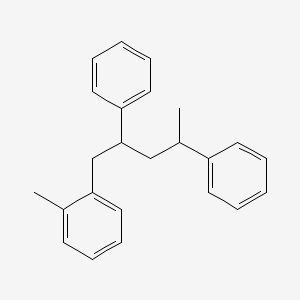
2-Methyl-3-(triethoxysilyl)propyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(triethoxysilyl)propyl thiocyanate is an organosilicon compound with the molecular formula C11H23NO3SSi. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water .
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate typically involves the reaction of 2-methyl-3-(triethoxysilyl)propyl chloride with potassium thiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale batch processes with stringent quality control measures to maintain consistency and purity.
Analyse Chemischer Reaktionen
2-Methyl-3-(triethoxysilyl)propyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and thiocyanic acid.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(triethoxysilyl)propyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: It is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: It is used in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form siloxane bonds. The thiocyanate group can also participate in various substitution reactions, making the compound highly versatile .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-3-(triethoxysilyl)propyl thiocyanate include:
3-(Triethoxysilyl)propyl isocyanate: This compound has an isocyanate group instead of a thiocyanate group, making it more reactive in certain applications.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a methacrylate group, which makes it useful in polymerization reactions.
The uniqueness of this compound lies in its combination of the triethoxysilyl and thiocyanate groups, providing a balance of reactivity and stability that is valuable in various applications.
Eigenschaften
CAS-Nummer |
94087-38-4 |
|---|---|
Molekularformel |
C11H23NO3SSi |
Molekulargewicht |
277.46 g/mol |
IUPAC-Name |
(2-methyl-3-triethoxysilylpropyl) thiocyanate |
InChI |
InChI=1S/C11H23NO3SSi/c1-5-13-17(14-6-2,15-7-3)9-11(4)8-16-10-12/h11H,5-9H2,1-4H3 |
InChI-Schlüssel |
VWAAQYLSPXJCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(C)CSC#N)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



